molecular formula C17H18ClNO2S2 B2721189 4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797573-06-8

4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No. B2721189
CAS RN: 1797573-06-8
M. Wt: 367.91
InChI Key: SAXFWVLXONZGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazepane derivative with sulfonyl and phenyl substituents. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. Sulfonyl groups (-SO2-) are common in various drug molecules and known for their bioactivity . Phenyl groups are aromatic rings that can contribute to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For example, the sulfonyl group is polar, which could increase solubility in polar solvents. The aromatic rings might contribute to the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Antiviral Activity

A study describes the synthesis of sulfonamide derivatives starting from chlorobenzoic acid, leading to compounds with antiviral activities, specifically against the tobacco mosaic virus. This approach underlines the potential of such sulfonamide compounds in developing antiviral agents (Chen et al., 2010).

Antitumor Evaluation

Research on a series of substituted pyrazoles and thiazoles with sulfonamide, sulfonylurea, and thiourea pharmacophores revealed promising broad-spectrum antitumor activity. This highlights the potential therapeutic applications of these compounds in cancer treatment (Rostom, 2006).

Antimicrobial Applications

The synthesis of novel spiro compounds with biologically active sulfonamide groups demonstrated potent antimicrobial properties against various bacteria and fungi, suggesting their utility in combating microbial infections (Hafez et al., 2016).

Material Science Applications

Sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups were synthesized for use as solid polymer electrolytes in fuel cells. Their high proton conductivity and mechanical properties make them promising materials for fuel-cell applications (Bae et al., 2009).

Mechanism of Action

The mechanism of action would depend on the compound’s target in the body. For instance, many sulfonyl-containing drugs inhibit enzymes by mimicking the substrate’s transition state .

Future Directions

Future research could involve synthesizing this compound and studying its properties and bioactivity. It might be interesting to investigate its potential as a pharmaceutical agent, given the bioactivity of many sulfonyl-containing compounds .

properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S2/c18-15-7-4-8-16(13-15)23(20,21)19-10-9-17(22-12-11-19)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXFWVLXONZGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.